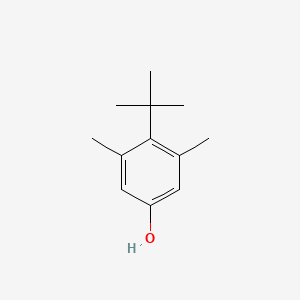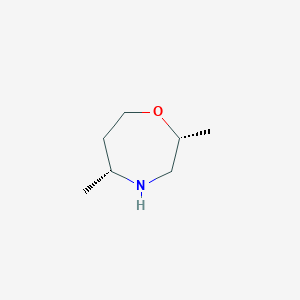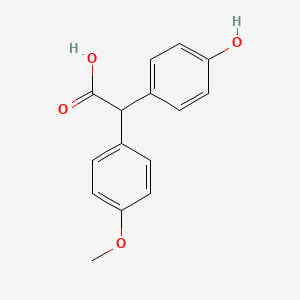
4-(tert-Butyl)-3,5-dimethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-Butyl)-3,5-dimethylphenol: is an organic compound with the molecular formula C12H18O . It is a derivative of phenol, characterized by the presence of a tert-butyl group and two methyl groups attached to the benzene ring. This compound is known for its antioxidant properties and is used in various industrial applications, including as a stabilizer in polymers and as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyl)-3,5-dimethylphenol typically involves the alkylation of phenol with tert-butyl alcohol and dimethyl sulfate. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is often achieved through a continuous flow process. This method enhances the efficiency and yield of the reaction while minimizing the formation of by-products. The use of flow microreactor systems has been shown to be particularly effective in the large-scale production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(tert-Butyl)-3,5-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly employed.
Major Products Formed:
Oxidation: Quinones and hydroquinones.
Reduction: Corresponding alcohols.
Substitution: Alkylated or acylated phenols.
Applications De Recherche Scientifique
Chemistry: 4-(tert-Butyl)-3,5-dimethylphenol is used as an intermediate in the synthesis of various organic compounds. Its antioxidant properties make it valuable in preventing the oxidation of other chemicals during reactions.
Biology: In biological research, this compound is used to study the effects of antioxidants on cellular processes. It has been shown to protect cells from oxidative stress and is used in experiments involving cell culture and molecular biology.
Medicine: While not directly used as a drug, this compound is studied for its potential therapeutic effects due to its antioxidant properties. It is investigated for its role in preventing oxidative damage in various diseases.
Industry: The compound is widely used as a stabilizer in the production of polymers, plastics, and rubber. It helps in preventing the degradation of these materials by inhibiting oxidative reactions.
Mécanisme D'action
The antioxidant effect of 4-(tert-Butyl)-3,5-dimethylphenol is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This prevents the free radicals from causing oxidative damage to other molecules. The phenolic hydroxyl group plays a crucial role in this mechanism, as it can easily donate a hydrogen atom to stabilize the free radical.
Comparaison Avec Des Composés Similaires
- 4-tert-Butylphenol
- 2,6-Di-tert-butylphenol
- 4-tert-Butylcatechol
Comparison: 4-(tert-Butyl)-3,5-dimethylphenol is unique due to the presence of both tert-butyl and dimethyl groups on the benzene ring. This structural feature enhances its antioxidant properties compared to similar compounds like 4-tert-Butylphenol, which lacks the additional methyl groups. The presence of these groups also influences the compound’s reactivity and stability, making it more effective in certain applications .
Propriétés
Formule moléculaire |
C12H18O |
|---|---|
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
4-tert-butyl-3,5-dimethylphenol |
InChI |
InChI=1S/C12H18O/c1-8-6-10(13)7-9(2)11(8)12(3,4)5/h6-7,13H,1-5H3 |
Clé InChI |
KXSYUQQSWLXXLV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C(C)(C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(3,4-Diethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362565.png)

![(S)-6'-chloro-5-(((1R,2R)-2-((S)-1-hydroxyallyl)cyclobutyl)methyl)-3',4,4',5-tetrahydro-2H,2'H-spiro[benzo[b][1,4]oxazepine-3,1'-naphthalene]-7-carboxylic acid](/img/structure/B13362568.png)


![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B13362581.png)
![4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13362602.png)
![6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362608.png)


![6-(3-Chlorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362626.png)
![6-[2-(3,4-Dimethoxyphenyl)vinyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362627.png)
![6-(3-Ethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362637.png)
